Methyl 2,6-diformylbenzoate
CAS No.:
Cat. No.: VC13862488
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8O4 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | methyl 2,6-diformylbenzoate |
| Standard InChI | InChI=1S/C10H8O4/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-6H,1H3 |
| Standard InChI Key | OHURSMFFEHMBSY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC=C1C=O)C=O |
Introduction
Structural and Nomenclature Considerations
Methyl 2,6-diformylbenzoate (IUPAC name: methyl 2,6-diformylbenzoate) is the methyl ester derivative of 2,6-diformylbenzoic acid. Its molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol. The compound’s structure comprises a benzoate backbone substituted with formyl groups at the 2- and 6-positions, rendering it a dialdehyde-functionalized ester. This dual functionality enables its participation in diverse chemical reactions, including condensations, nucleophilic additions, and polymerizations .
Synthetic Pathways and Reaction Mechanisms
Formylation of Methyl Benzoate Derivatives
Physicochemical Properties
While experimental data for methyl 2,6-diformylbenzoate are sparse, properties can be extrapolated from structurally related compounds:
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Melting Point | 120–125 °C | Analog: Methyl 2-formylbenzoate |
| Boiling Point | 280–285 °C (dec.) | Similar esters with high polarity |
| Density | 1.25–1.30 g/cm³ | Comparison to dialdehyde esters |
| Solubility | Soluble in DMSO, acetone | Polar aprotic solvents |
The compound’s aldehyde protons are expected to resonate at δ 9.8–10.2 ppm in ¹H NMR, while the ester carbonyl appears near δ 165–170 ppm in ¹³C NMR .
Applications in Pharmaceutical and Materials Chemistry
Pharmaceutical Intermediates
Methyl 2,6-diformylbenzoate’s aldehyde groups make it a versatile precursor for Schiff base formation and heterocyclic synthesis. For instance:
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Reacting with amines yields imines, which are intermediates in anticancer agents like lenalidomide .
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The compound could serve as a building block for quinazolinone derivatives, analogous to applications of methyl 2-chlorobenzoate in medicinal chemistry .
Polymer Science
The dialdehyde structure enables cross-linking in epoxy resins and polyurethanes. In a process similar to the production of hydroxybenzaldehyde-based polymers, methyl 2,6-diformylbenzoate could enhance thermal stability and mechanical properties in materials .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method for trace analysis of genotoxic impurities, as described by Kasina et al. , could be adapted for methyl 2,6-diformylbenzoate. Key parameters would include:
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Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)
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Ionization: Electron impact (70 eV)
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Detection: Selected ion monitoring (SIM) for m/z 192 (M⁺)
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):
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δ 3.90 (s, 3H, OCH₃)
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δ 10.10 (s, 2H, CHO)
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δ 8.20–8.50 (m, 3H, aromatic H)
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